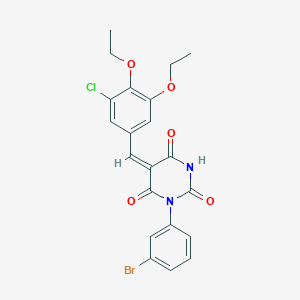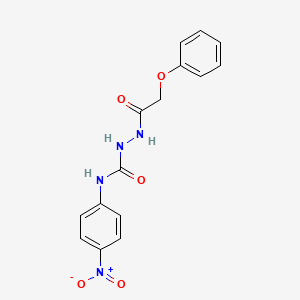![molecular formula C16H13Cl5N2O2S B4641624 1-(3,4-dichlorophenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B4641624.png)
1-(3,4-dichlorophenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine
Vue d'ensemble
Description
“1-(3,4-dichlorophenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine” is a compound of interest within the field of medicinal chemistry, particularly as it relates to its synthesis and potential as a pharmaceutical intermediate. This detailed overview explores the synthesis process, molecular structure analysis, chemical reactions, and both physical and chemical properties of the compound, providing insights into its characteristics and potential applications in various fields.
Synthesis Analysis
The synthesis of related piperazine derivatives often involves multi-step processes that include alkylation, acidulation, and reduction reactions. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine, a compound with structural similarities, is achieved through a series of reactions starting from 2,6-dichloro-nitrobenzene and piperazine, yielding a total yield of 48.2% (Quan, 2006). These procedures highlight the complex nature of synthesizing dichlorophenyl-piperazine derivatives, involving careful control of reaction conditions to achieve desired outcomes.
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including the sulfonyl and dichlorophenyl groups, plays a crucial role in their chemical behavior and potential applications. For example, the linear synthesis of similar compounds involves coupling reactions and the formation of compounds with significant inhibitory activity against certain enzymes, demonstrating the importance of molecular structure in determining biological activity (Abbasi et al., 2019).
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-4-(2,4,5-trichlorophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl5N2O2S/c17-11-2-1-10(7-12(11)18)22-3-5-23(6-4-22)26(24,25)16-9-14(20)13(19)8-15(16)21/h1-2,7-9H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCQPDBOOHHOTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl5N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4641541.png)
![N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4641545.png)
![1-{[4-(2,6-dichlorobenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B4641562.png)
![2-chloro-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4641564.png)

![3,4-dichloro-N-{2-[4-ethyl-5-({2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4641579.png)
![isopropyl 5-(aminocarbonyl)-4-methyl-2-{[(4-methyl-1-piperidinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4641589.png)


![N-[3-(allyloxy)propyl]-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B4641629.png)
![5-methyl-3-phenyl-N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4641636.png)
![6-cyclopropyl-1-isopropyl-3-methyl-N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4641638.png)
![2-chloro-N-{2-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B4641642.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B4641644.png)